molecular formula C9H10ClF2NO B2465349 5,8-Difluorochroman-4-amine hydrochloride CAS No. 1810070-13-3

5,8-Difluorochroman-4-amine hydrochloride

Cat. No. B2465349
CAS RN: 1810070-13-3
M. Wt: 221.63
InChI Key: NTWBGVNPHSHJNN-UHFFFAOYSA-N
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Description

5,8-Difluorochroman-4-amine hydrochloride is a chemical compound with the CAS Number: 1810070-13-3 . It has a molecular weight of 221.63 and its IUPAC name is 5,8-difluorochroman-4-amine hydrochloride . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for 5,8-Difluorochroman-4-amine hydrochloride is 1S/C9H9F2NO.ClH/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9;/h1-2,7H,3-4,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

5,8-Difluorochroman-4-amine hydrochloride is a solid substance . The compound is typically stored in a dry room at normal temperature .

Scientific Research Applications

Lipophilic Hydrogen Bond Donor

5,8-Difluorochroman-4-amine hydrochloride, with its difluoromethyl group, has been examined for its properties as a lipophilic hydrogen bond donor. It's considered a bioisostere for hydroxyl, thiol, or amine groups, making it relevant in drug design. Studies suggest that while it acts as a hydrogen bond donor similar to thiophenol, aniline, and amine groups, it does not mimic the hydroxyl group's bonding capacity. Furthermore, its lipophilicity-enhancing characteristic is under scrutiny, shedding light on its role in drug-likeness properties (Zafrani et al., 2017).

Catalytic Functionalization

The compound has been involved in catalytic processes, specifically in the asymmetric intermolecular addition of non-acidic C–H bonds to imines. This application is crucial in creating highly enantiomerically enriched amine hydrochlorides, a significant step in synthesizing certain pharmaceuticals (Wangweerawong et al., 2014).

PFAS Removal

Amines, including those similar to 5,8-Difluorochroman-4-amine hydrochloride, are explored for environmental applications such as PFAS (perfluoroalkyl and polyfluoroalkyl substances) removal. The focus here is on the development and application of amine-containing sorbents for PFAS control in water treatment, highlighting its potential in municipal water and wastewater management (Ateia et al., 2019).

Photocatalytic Applications

Research has delved into the photocatalytic properties of related compounds, specifically exploring hydrodefluorination approaches. This technique allows access to partially fluorinated arenes, crucial in materials science, pharmaceuticals, and agrochemical industries. The process utilizes safe and inexpensive amine reductants, signifying its efficiency and potential for broad application (Senaweera et al., 2014).

Synthesis and Material Science

Amines such as 5,8-Difluorochroman-4-amine hydrochloride play a vital role in the synthesis of polymers and materials. They are integral in creating multifunctional hyperbranched poly(amido amine) nanoparticles, which exhibit properties like biodegradability, autofluorescence, and specific affinity. These nanoparticles have potential applications in bioimaging and drug or gene delivery (Yang et al., 2011).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The signal word for this compound is “Warning” and it has the following hazard statements: H302-H315-H319-H335 . The precautionary statements for this compound are P261-P305+P351+P338 .

properties

IUPAC Name

5,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO.ClH/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9;/h1-2,7H,3-4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWBGVNPHSHJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2C1N)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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